2-Methylsulfanyl-1,4-dihydroquinazoline
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Overview
Description
2-Methylsulfanyl-1,4-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1,4-dihydroquinazoline typically involves the reaction of anthranilic acid derivatives with sulfur-containing reagents. One common method includes the refluxing of anthranilic acid with acetic anhydride in the presence of a sulfur source . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methylsulfanyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methylsulfanyl-1,4-dihydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar structure but without the methylsulfanyl group.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2-Methylquinazoline: Similar structure but without the sulfanyl group.
Uniqueness
2-Methylsulfanyl-1,4-dihydroquinazoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-methylsulfanyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2S/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
HDLNONWNIUHXLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCC2=CC=CC=C2N1 |
Origin of Product |
United States |
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